Methylprednisolone Aceponate

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV.

RN given for (6alpha,11beta)-isomer

See also: Methylprednisolone (has active moiety).

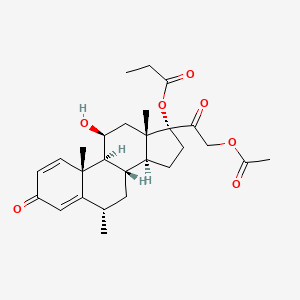

Structure

3D Structure

特性

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALKLAYLIPSCQL-YPYQNWSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023301 | |

| Record name | Methylprednisolone aceponate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86401-95-8 | |

| Record name | Methylprednisolone aceponate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone aceponate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylprednisolone aceponate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE ACEPONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylprednisolone Aceponate: An In-Depth Technical Guide on its Mechanism of Action in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone (B1676475) aceponate (MPA) is a potent, non-halogenated topical corticosteroid widely utilized in the management of inflammatory dermatoses. Its efficacy is underpinned by a sophisticated mechanism of action that involves genomic and non-genomic pathways within the skin. This technical guide provides a comprehensive exploration of the molecular and cellular activities of MPA, detailing its bioactivation, interaction with the glucocorticoid receptor (GR), and subsequent modulation of inflammatory signaling cascades. Quantitative data on its binding affinity and anti-inflammatory effects are presented, alongside detailed experimental protocols for its evaluation. Furthermore, key signaling pathways influenced by MPA are visualized to facilitate a deeper understanding of its therapeutic effects.

Introduction

Topical corticosteroids remain a cornerstone in the treatment of a myriad of inflammatory skin conditions, including atopic dermatitis, eczema, and psoriasis.[1][2] Methylprednisolone aceponate (MPA) distinguishes itself as a fourth-generation corticosteroid, engineered for an optimized therapeutic index, maximizing local anti-inflammatory activity while minimizing systemic side effects.[3] This guide delves into the core mechanisms that confer MPA its potent therapeutic profile.

Pharmacokinetics and Bioactivation

Upon topical application, MPA, a lipophilic diester, readily penetrates the stratum corneum. Within the epidermis and dermis, it undergoes rapid hydrolysis by endogenous esterases to its principal and more active metabolite, methylprednisolone-17-propionate. This bioactivation is a critical step, as methylprednisolone-17-propionate exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent compound.[4]

Molecular Mechanism of Action

The anti-inflammatory, immunosuppressive, and antiproliferative effects of MPA are mediated through its interaction with the glucocorticoid receptor, leading to both genomic and non-genomic actions.

Glucocorticoid Receptor Binding

Table 1: Quantitative Data on this compound (MPA) and its Active Metabolite

| Parameter | Analyte | Value | Cell/System | Reference |

| Receptor Binding | ||||

| Relative Binding Affinity (vs. Dexamethasone = 100) | Methylprednisolone-17-propionate | 8.00 | Recombinant human GRα | [4] |

| Anti-inflammatory Effect | ||||

| Collagen Synthesis Inhibition (PINP) | This compound | 68% | Human skin in vivo | [3][5] |

| Collagen Synthesis Inhibition (PIIINP) | This compound | 68% | Human skin in vivo | [3][5] |

PINP: Procollagen type I N-terminal propeptide; PIIINP: Procollagen type III N-terminal propeptide

Genomic Actions: Transactivation and Transrepression

The activated GR-ligand complex translocates to the nucleus, where it modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the induction of annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]

-

Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][8] MPA's effect on NF-κB likely involves the modulation of the inhibitory protein IκBα and the p65 subunit.[9][10][11] Similarly, its influence on AP-1 is expected to involve the regulation of c-Fos and c-Jun expression and/or phosphorylation.[8][12][13]

Non-Genomic Actions

MPA also elicits rapid anti-inflammatory effects through non-genomic pathways. These are initiated by the interaction of the active metabolite with membrane-bound glucocorticoid receptors, leading to the swift modulation of intracellular signaling cascades.[6]

Signaling Pathway Visualizations

To illustrate the intricate molecular interactions, the following diagrams depict the key signaling pathways modulated by this compound.

Experimental Protocols for Efficacy Assessment

The anti-inflammatory potency of topical corticosteroids like MPA is evaluated using a variety of standardized in vivo and in vitro models.

Vasoconstrictor Assay (Skin Blanching)

This assay is a reliable method for determining the bioequivalence and potency of topical corticosteroids.[4]

-

Principle: Topical corticosteroids induce vasoconstriction in the superficial dermal blood vessels, leading to visible skin blanching. The intensity of this blanching is proportional to the potency of the corticosteroid.[2]

-

Methodology:

-

Subject Selection: Healthy volunteers with no skin diseases are enrolled. A screening is often performed to select "responders" who show a clear blanching response to a potent corticosteroid.

-

Application: Small, defined areas on the volar forearm are marked. The test compound (MPA), a vehicle control, and reference corticosteroids of known potency are applied to these areas. Application can be occlusive (covered with a film) or non-occlusive.[6][9]

-

Duration: The duration of application can vary, typically from 6 to 24 hours.[9]

-

Assessment: After removal of the formulations, the degree of skin blanching is assessed at specified time points (e.g., 2, 4, 6, 24 hours post-removal).[6]

-

Measurement: Blanching is quantified using either a visual scoring system (e.g., 0-4 scale) by a trained, blinded observer or, more objectively, using a chromameter.[1][2] The chromameter measures changes in skin color, with the a* value (redness) being a key parameter.[1][6]

-

Data Analysis: The area under the effect curve (AUEC) for the change in a* value over time is calculated to determine the overall vasoconstrictor effect.

-

References

- 1. Quantification of skin-colour changes induced by topical corticosteroid preparations using the Minolta Chroma Meter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superior nuclear receptor selectivity and therapeutic index of this compound versus mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of hydrocortisone, this compound and momethasone furoate on collagen synthesis in human skin in vivo [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phothera.com [phothera.com]

- 8. Bone development and inflammatory disease is regulated by AP-1 (Fos/Jun) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gmp-compliance.org [gmp-compliance.org]

- 10. dovepress.com [dovepress.com]

- 11. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinexprheumatol.org [clinexprheumatol.org]

- 13. Glucocorticoid regulation of c-fos, c-jun and transcription factor AP-1 in the AtT-20 corticotrope cell - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Metabolism of Methylprednisolone Aceponate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylprednisolone (B1676475) aceponate (MPA) is a potent, non-halogenated topical corticosteroid designed to maximize local anti-inflammatory effects while minimizing systemic adverse events. Its favorable safety profile is largely attributed to its unique pharmacokinetic and metabolic properties. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and metabolism of MPA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing metabolic and experimental pathways. The information herein is intended to support further research and development in the field of topical drug delivery and dermatopharmacology.

Metabolic Pathway and Bioactivation

Methylprednisolone aceponate is a diester prodrug that undergoes a critical bioactivation step within the skin. Upon penetration into the epidermis and dermis, MPA is rapidly hydrolyzed by endogenous esterases at the C21 position.[1] This enzymatic cleavage yields the primary and more potent metabolite, methylprednisolone-17-propionate (MP-17-P).[1] This active metabolite exhibits a significantly higher affinity for glucocorticoid receptors compared to the parent compound, leading to enhanced local anti-inflammatory activity.[1] This bioactivation process is reportedly more rapid in inflamed tissue, potentially concentrating the therapeutic effect at the site of action.[1]

Following percutaneous absorption, any systemically available MP-17-P is quickly inactivated in the liver through conjugation with glucuronic acid, forming a water-soluble and pharmacologically inactive metabolite that is readily excreted.[1][2] This rapid systemic inactivation is a key factor in the low incidence of systemic side effects associated with MPA.

Quantitative In Vitro Pharmacokinetic Data

While extensive quantitative in vitro data for MPA is not widely published, the following tables summarize available information and data from closely related compounds to provide a relevant perspective.

Table 1: In Vitro Metabolism and Hydrolysis

| Parameter | Test System | Substrate | Value | Reference |

| Metabolic Pathway | Human Skin | This compound (MPA) | Hydrolysis to Methylprednisolone-17-propionate (MP-17-P) | [1] |

| Enzyme Kinetics (Proxy) | Human Skin Homogenate | Prednisolone 21-acetate | Km: 25.1 µMVmax: 0.46 nmol/min/mg protein | This data is for a related corticosteroid ester and may serve as an estimate. |

Table 2: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor | Parameter | Finding | Reference |

| Methylprednisolone-17-propionate (MP-17-P) | Intracellular Glucocorticoid Receptors | Binding Affinity | Higher affinity than parent compound (MPA) | [1] |

| This compound (MPA) | Nuclear Receptors | Specificity | Higher specificity compared to mometasone (B142194) furoate | A study demonstrated higher specificity in nuclear receptor binding for MPA. |

Table 3: Plasma Protein Binding

| Compound | Species | Method | Percent Bound | Reference |

| Methylprednisolone (Parent Compound) | Human | Not Specified | ~77% (Linear binding) | Data for the parent alcohol of MPA. |

| Methylprednisolone (Parent Compound) | Rat | Ultrafiltration | ~60.5% (Linear binding) | Data for the parent alcohol of MPA. |

Note: Specific plasma protein binding data for MPA and its active metabolite MP-17-P is not available in the cited literature.

Table 4: Cytochrome P450 (CYP) Interactions

| Compound | CYP Isozyme | Interaction | Parameter | Value | Reference |

| Methylprednisolone (Parent Compound) | CYP3A | Competitive Inhibition | Ki | 210 ± 42 µM | This study investigated the effect on cyclosporin (B1163) A oxidase activity in human liver microsomes. |

| Methylprednisolone (Parent Compound) | CYP3A | Induction | - | Not an inducer in human hepatocytes | This study investigated the effect on cyclosporin A oxidase activity in human liver microsomes. |

Detailed Methodologies for Key In Vitro Experiments

The following sections describe representative protocols for evaluating the in vitro pharmacokinetics and metabolism of topical corticosteroids like MPA. These are generalized methods that can be adapted for specific research needs.

In Vitro Hydrolysis in Skin Homogenates

This assay is crucial for determining the rate of bioactivation of MPA to its active metabolite, MP-17-P.

Objective: To quantify the rate of enzymatic hydrolysis of MPA in a skin matrix.

Materials:

-

Full-thickness human or animal skin

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound (MPA) stock solution

-

Acetonitrile or other suitable organic solvent

-

Homogenizer

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Protocol:

-

Preparation of Skin Homogenate:

-

Excise subcutaneous fat from fresh or frozen skin samples.

-

Mince the skin and homogenize in cold phosphate buffer (e.g., 1:3 w/v) to create a skin suspension.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet cellular debris. The resulting supernatant is the S9 fraction, which contains esterases.

-

Determine the total protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

-

-

Incubation:

-

Pre-warm the S9 fraction to 37°C.

-

Initiate the reaction by adding MPA stock solution to the S9 fraction to achieve the desired final concentration.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Processing:

-

Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) in a 1:3 or 1:4 ratio.

-

Vortex the samples vigorously and centrifuge at high speed to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both MPA and the newly formed MP-17-P.

-

Calculate the rate of MPA depletion and MP-17-P formation over time. Data can be used to determine the half-life (t1/2) of MPA and, with varying substrate concentrations, the Michaelis-Menten constants (Km and Vmax).

-

Glucocorticoid Receptor (GR) Binding Assay

This competitive binding assay determines the affinity of MPA and its metabolites for the glucocorticoid receptor.

Objective: To measure the relative binding affinity (e.g., IC50 or Ki) of test compounds to the GR.

Materials:

-

Source of GR (e.g., recombinant human GR, cytosol from cell lines expressing GR).

-

Radiolabeled or fluorescently labeled GR ligand (e.g., [³H]-dexamethasone or a fluorescent equivalent).

-

Test compounds (MPA, MP-17-P) at various concentrations.

-

Assay buffer.

-

Filtration apparatus or scintillation counter/fluorescence polarization reader.

Protocol:

-

Preparation:

-

Prepare serial dilutions of the test compounds (MPA, MP-17-P) and a known reference GR ligand (e.g., unlabeled dexamethasone).

-

-

Binding Reaction:

-

In a multi-well plate, combine the GR preparation, the labeled GR ligand (at a fixed concentration), and either the assay buffer (for total binding), an excess of unlabeled reference ligand (for non-specific binding), or the test compound dilutions.

-

Incubate the plate for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

For radioligand assays, rapidly separate the bound from the free radioligand using a method like vacuum filtration through glass fiber filters. The filters trap the GR-ligand complex.

-

For fluorescence polarization assays, no separation step is needed.

-

-

Detection and Analysis:

-

For radioligand assays, measure the radioactivity retained on the filters using a scintillation counter.

-

For fluorescence polarization assays, measure the polarization of the fluorescent signal in each well.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Plasma Protein Binding

This assay measures the extent to which MPA and its metabolites bind to plasma proteins, which influences their distribution and availability.

Objective: To determine the percentage of MPA and MP-17-P bound to plasma proteins.

Materials:

-

Human plasma (pooled)

-

Test compound stock solutions (MPA, MP-17-P)

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis or ultrafiltration devices

-

LC-MS/MS system for analysis

Protocol (Equilibrium Dialysis):

-

Device Preparation:

-

Hydrate the semi-permeable membranes of the dialysis cells according to the manufacturer's instructions.

-

-

Sample Loading:

-

Load one chamber of the dialysis cell with human plasma spiked with the test compound.

-

Load the other chamber with an equal volume of PBS.

-

-

Incubation:

-

Seal the dialysis cells and incubate at 37°C in a slowly rotating water bath until equilibrium is reached (typically 4-24 hours).

-

-

Sampling and Analysis:

-

After incubation, collect aliquots from both the plasma and the buffer chambers.

-

Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

-

-

Calculation:

-

The concentration in the buffer chamber represents the unbound drug concentration (Cunbound).

-

The concentration in the plasma chamber represents the total drug concentration (Ctotal).

-

Calculate the percentage of protein binding as: % Bound = ((C_total - C_unbound) / C_total) * 100

-

In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of MPA and its metabolites to Phase I metabolism, primarily by CYP enzymes.

Objective: To determine the intrinsic clearance of the test compounds in human liver microsomes.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (HLM) and phosphate buffer.

-

-

Incubation:

-

Pre-incubate the HLM mixture with the test compound at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Include a control incubation without the NADPH-regenerating system to assess non-CYP mediated degradation.

-

-

Sampling and Analysis:

-

At various time points, take aliquots and quench the reaction with cold acetonitrile.

-

Process the samples (protein precipitation) and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein and microsomal concentrations.

-

CYP450 Reaction Phenotyping and Inhibition Assays

These assays identify which specific CYP isozymes are responsible for the metabolism of a compound and assess the compound's potential to inhibit these enzymes.

Objective: To identify the CYP isozymes involved in MPA metabolism and to determine the IC50 values for inhibition of major CYP isozymes.

Protocol (Inhibition Assay):

-

Incubation Setup:

-

In a multi-well plate, combine human liver microsomes, a specific CYP probe substrate (at a concentration close to its Km), and various concentrations of the test compound (MPA or MP-17-P).

-

Pre-incubate the mixture at 37°C.

-

-

Reaction Initiation:

-

Start the reaction by adding a NADPH-regenerating system.

-

-

Termination and Analysis:

-

After a short incubation period, terminate the reaction with a suitable solvent.

-

Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's specific metabolite.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition of enzyme activity versus the logarithm of the test compound concentration.

-

Conclusion

The in vitro pharmacokinetic and metabolic profile of this compound is central to its clinical efficacy and safety. As a prodrug, it is bioactivated in the skin to its potent metabolite, MP-17-P, which exerts a strong local anti-inflammatory effect. The subsequent rapid systemic inactivation through glucuronidation minimizes the risk of systemic corticosteroid side effects. While detailed quantitative in vitro data for MPA is sparse in publicly available literature, the established metabolic pathways and data from related compounds provide a strong basis for understanding its behavior. The experimental protocols outlined in this guide offer a framework for researchers to conduct further detailed investigations into the in vitro characteristics of MPA and other novel topical corticosteroids.

References

In-Depth Technical Guide: Methylprednisolone Aceponate Glucocorticoid Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Methylprednisolone Aceponate (MPA), a potent topical corticosteroid. It delves into the quantitative binding data, detailed experimental methodologies for affinity determination, and the underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound (MPA) is a non-halogenated corticosteroid diester designed for topical application to treat inflammatory skin conditions such as eczema and psoriasis. A key feature of MPA is its action as a prodrug. In the skin, it is rapidly metabolized by esterases into its primary active metabolite, methylprednisolone-17-propionate (MPP). This bioactivation is crucial as MPP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent compound, leading to potent localized anti-inflammatory effects with minimized systemic exposure.

The therapeutic effect of MPA is mediated through the binding of its active metabolite, MPP, to intracellular glucocorticoid receptors. This ligand-receptor complex then translocates into the nucleus, where it modulates the transcription of target genes. This genomic action leads to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators, ultimately reducing inflammation and allergic reactions in the skin.

Quantitative Glucocorticoid Receptor Binding Affinity Data

The binding affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. While specific dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) values for this compound (MPA) and its active metabolite, methylprednisolone-17-propionate (MPP), are not extensively reported in publicly available literature, studies consistently demonstrate the superior binding of the metabolite.

One study indicated that MPP binds to glucocorticoid receptors approximately 3-fold more strongly than MPA. Another source suggests that the intracellular corticoid receptor binding affinity of MPP is 2.4 times that of the parent MPA compound. This enhanced affinity of the active metabolite contributes to the high topical potency of MPA.

For a comparative perspective, the binding affinities of several common glucocorticoids are provided below. It is important to note that these values can vary between studies depending on the specific experimental conditions.

Table 1: Relative Glucocorticoid Receptor Binding Affinity of this compound and its Metabolite

| Compound | Relative Binding Affinity (MPA = 1) |

| This compound (MPA) | 1 |

| Methylprednisolone-17-propionate (MPP) | 2.4 - 3.0 |

Table 2: Glucocorticoid Receptor Binding Affinities of Reference Corticosteroids

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Clobetasol Propionate | 1800 |

| Betamethasone Valerate | 500 |

| Hydrocortisone | 10 |

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of compounds to the glucocorticoid receptor is typically determined using competitive binding assays. Two common methods are the radioligand binding assay and the fluorescence polarization-based competitor assay.

Competitive Radioligand Binding Assay

This method measures the ability of an unlabeled test compound (e.g., MPA or MPP) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosol preparations from tissues or cells expressing the glucocorticoid receptor (e.g., rat liver, human A549 lung cancer cells).

-

Radioligand: [³H]-dexamethasone.

-

Test Compounds: this compound, methylprednisolone-17-propionate.

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from the chosen source tissue or cells via homogenization and ultracentrifugation.

-

Incubation: Incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled test compound or reference compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a sufficient period at a controlled temperature (e.g., 4°C for 18-24 hours).

-

Separation: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization-Based Competitor Assay

This high-throughput method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid (tracer) upon binding to the glucocorticoid receptor.

Materials:

-

Receptor: Purified recombinant human glucocorticoid receptor.

-

Fluorescent Tracer: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

-

Test Compounds: this compound, methylprednisolone-17-propionate.

-

Reference Compound: Dexamethasone.

-

Assay Buffer.

-

Microplate Reader with Fluorescence Polarization Capabilities.

Procedure:

-

Assay Setup: In a microplate, add the fluorescent tracer, the glucocorticoid receptor, and varying concentrations of the unlabeled test compound or reference compound to the assay buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a suitable microplate reader.

-

Data Analysis: The binding of the fluorescent tracer to the large receptor molecule slows its rotation, resulting in a high fluorescence polarization value. Unlabeled competitors displace the tracer, leading to a decrease in polarization. The IC50 value is determined from the dose-response curve of the competitor.

Visualizations of Key Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway of Methylprednisolone-17-propionate.

Experimental Workflow for Competitive Binding Assay

Caption: Generalized workflow for a competitive radioligand binding assay.

The Impact of Methylprednisolone Aceponate on Cytokine Expression in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone aceponate (MPA) is a potent topical corticosteroid widely utilized in the treatment of inflammatory skin diseases. Its therapeutic efficacy is largely attributed to its anti-inflammatory and immunosuppressive properties, which are mediated through the modulation of gene expression in various skin cells, including keratinocytes. This technical guide provides an in-depth overview of the core mechanisms by which MPA influences cytokine expression in keratinocytes. While direct quantitative data for MPA's effects on specific cytokine expression in keratinocytes is limited in publicly available literature, this guide synthesizes the known mechanisms of action of potent glucocorticoids and presents illustrative data and detailed experimental protocols to empower researchers in this area of investigation.

Introduction: Mechanism of Action of this compound

This compound is a synthetic corticosteroid designed for topical application.[1][2] Upon penetrating the skin, it is metabolized to its active form, methylprednisolone-17-propionate.[1] The primary mechanism of action for MPA, like other glucocorticoids, involves its interaction with the glucocorticoid receptor (GR).[1][2]

Genomic Pathway: The active metabolite of MPA binds to the cytoplasmic glucocorticoid receptor, inducing a conformational change and its translocation into the nucleus.[1] Within the nucleus, the MPA-GR complex can modulate gene expression in two main ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin-1).[1] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: The MPA-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

Non-Genomic Pathway: MPA can also exert rapid anti-inflammatory effects through non-genomic pathways.[1] This can involve interactions with membrane-bound glucocorticoid receptors, leading to the modulation of intracellular signaling cascades that can also result in the inhibition of NF-κB.[1]

The collective outcome of these pathways is a potent suppression of the inflammatory and immune responses in the skin, alleviating symptoms such as redness, swelling, and itching.[2]

Data Presentation: Effects on Cytokine Expression

Table 1: Illustrative Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in Human Keratinocytes

| Cytokine | Stimulus (e.g., LPS 1 µg/mL) | MPA Concentration | Fold Change in mRNA Expression (vs. Stimulated Control) |

| IL-1α | + | 1 nM | 0.6 |

| + | 10 nM | 0.3 | |

| + | 100 nM | 0.1 | |

| IL-1β | + | 1 nM | 0.5 |

| + | 10 nM | 0.2 | |

| + | 100 nM | 0.05 | |

| IL-6 | + | 1 nM | 0.7 |

| + | 10 nM | 0.4 | |

| + | 100 nM | 0.15 | |

| IL-8 | + | 1 nM | 0.6 |

| + | 10 nM | 0.3 | |

| + | 100 nM | 0.1 | |

| TNF-α | + | 1 nM | 0.5 |

| + | 10 nM | 0.2 | |

| + | 100 nM | 0.08 |

Table 2: Illustrative Effect of this compound on Pro-Inflammatory Cytokine Secretion from Human Keratinocytes

| Cytokine | Stimulus (e.g., TNF-α 10 ng/mL) | MPA Concentration | % Inhibition of Cytokine Secretion (vs. Stimulated Control) |

| IL-6 | + | 1 nM | 25% |

| + | 10 nM | 60% | |

| + | 100 nM | 85% | |

| IL-8 | + | 1 nM | 30% |

| + | 10 nM | 65% | |

| + | 100 nM | 90% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cytokine expression in keratinocytes.

Keratinocyte Cell Culture and Treatment

-

Cell Culture:

-

Primary Human Epidermal Keratinocytes (HEK) or HaCaT cells (an immortalized human keratinocyte cell line) are cultured in Keratinocyte Growth Medium (KGM) supplemented with bovine pituitary extract, epidermal growth factor, insulin, hydrocortisone, and gentamicin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged at 70-80% confluency.

-

-

Stimulation and MPA Treatment:

-

Keratinocytes are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 24-well plates for ELISA).

-

At ~80% confluency, the medium is replaced with a basal medium (without growth factors) for 24 hours to starve the cells.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (e.g., DMSO) for 1 hour.

-

Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS; 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

-

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction:

-

Total RNA is extracted from keratinocytes using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

RT-qPCR:

-

RT-qPCR is performed using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad).

-

The reaction mixture (20 µL) contains cDNA, forward and reverse primers for the target cytokine genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

The thermal cycling conditions are typically: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection:

-

Cell culture supernatants are collected after the stimulation and treatment period.

-

Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.

-

-

ELISA Procedure:

-

The concentrations of secreted cytokines (e.g., IL-6, IL-8) in the culture supernatants are quantified using commercially available ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific) according to the manufacturer's protocols.

-

Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.

-

A standard curve is generated to determine the cytokine concentrations in the samples.

-

Western Blot for Signaling Proteins (NF-κB and AP-1)

-

Protein Extraction:

-

Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and c-Jun (a component of AP-1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using image analysis software (e.g., ImageJ).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound in keratinocytes.

Caption: Experimental workflow for analyzing MPA's effects on keratinocytes.

References

Technical Whitepaper: Immunosuppressive Properties of Methylprednisolone Aceponate on T-Lymphocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone aceponate (MPA) is a potent, non-halogenated diester of 6α-methylprednisolone, classified as a fourth-generation topical corticosteroid.[1][2] Its high lipophilicity enhances skin penetration, where it is rapidly metabolized to its active form, 6α-methylprednisolone-17-propionate.[3][4] This active metabolite exhibits a high affinity for the intracellular glucocorticoid receptor (GR), initiating a cascade of genomic and non-genomic events that culminate in profound anti-inflammatory and immunosuppressive effects.[3][4] This technical guide provides an in-depth analysis of the mechanisms through which MPA modulates T-lymphocyte function, a critical component of its therapeutic efficacy in inflammatory skin disorders. We will detail the core signaling pathways, present quantitative data on its inhibitory effects, and outline the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The immunosuppressive effects of this compound on T-lymphocytes are primarily mediated through its interaction with the glucocorticoid receptor. This process involves both genomic and non-genomic pathways to alter T-cell activation, proliferation, and effector functions.

Genomic Pathway: Transcriptional Regulation

Upon entering a T-lymphocyte, the active metabolite of MPA binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins. This binding induces a conformational change, causing the dissociation of the complex and the translocation of the MPA-GR complex into the nucleus.[3][5]

Within the nucleus, the MPA-GR complex modulates gene expression via two main mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][6] This upregulates the transcription of anti-inflammatory proteins such as Annexin A1 (Lipocortin-1) and IκBα (inhibitor of NF-κB).[3][4] Annexin A1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]

-

Transrepression: The MPA-GR complex can directly interact with and inhibit key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the transcription of crucial genes for T-cell activation and inflammation, including those encoding for cytokines like Interleukin-2 (B1167480) (IL-2), IL-4, IL-5, and Interferon-gamma (IFN-γ).[6][7]

Non-Genomic Pathway: Rapid Signaling Events

In addition to transcriptional regulation, which occurs over hours, MPA can exert rapid, non-genomic effects.[3] There is evidence that glucocorticoids can functionally interact with the T-cell receptor (TCR) complex and modulate early signaling events.[8] These rapid actions can include the inhibition of TCR-proximal tyrosine phosphorylation of key signaling molecules such as the ζ chain, ZAP70, and LAT, which are critical for T-cell activation.[9]

Quantitative Effects on T-Lymphocyte Function

The immunosuppressive activity of MPA and other glucocorticoids has been quantified through various in vitro assays. These studies demonstrate a potent, dose-dependent inhibition of T-cell functions.

Inhibition of T-Lymphocyte Proliferation

Table 1: Comparative IC50 Values for Glucocorticoid Inhibition of T-Cell Proliferation

| Glucocorticoid | Mean IC50 (mol/L) - Steroid-Sensitive | Mean IC50 (mol/L) - Steroid-Resistant | Reference |

|---|---|---|---|

| Budesonide | 2 x 10⁻¹⁰ | ~2 x 10⁻⁸ | [10] |

| Beclomethasone | ~1 x 10⁻⁹ | ~1 x 10⁻⁷ | [10] |

| Triamcinolone | ~2 x 10⁻⁹ | ~2 x 10⁻⁷ | [10] |

| Dexamethasone | ~4 x 10⁻⁹ | ~4 x 10⁻⁷ | [10] |

| Hydrocortisone | 7 x 10⁻⁸ | >10⁻⁶ | [10] |

Note: Data derived from phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells in asthma patients. MPA is considered a potent corticosteroid, comparable to others in this list.

Modulation of Cytokine Production

A primary mechanism of MPA's immunosuppressive action is the potent inhibition of pro-inflammatory cytokine synthesis by T-cells.[3][7] This is achieved through the transrepression of transcription factors like NF-κB and AP-1. Oral curcumin (B1669340) combined with topical MPA has been shown to significantly reduce serum levels of IL-22 in psoriasis patients compared to topical steroids alone.[12][13]

Table 2: Effects of Glucocorticoids on T-Cell Cytokine Production

| Cytokine | Effect | Primary Mechanism | References |

|---|---|---|---|

| Th1 Cytokines | |||

| Interleukin-2 (IL-2) | Strong Inhibition | Transcriptional repression (NF-κB, AP-1) | [9][11] |

| Interferon-gamma (IFN-γ) | Inhibition | Transcriptional repression | [14] |

| Th2 Cytokines | |||

| Interleukin-4 (IL-4) | Inhibition | Transcriptional repression | [15] |

| Interleukin-5 (IL-5) | Inhibition | Transcriptional repression | [15] |

| Th17 Cytokines | |||

| Interleukin-17 (IL-17) | Inhibition | Modulation of Th17 differentiation | [13] |

| Interleukin-22 (IL-22) | Inhibition | Downregulation of signaling pathways |[12][13] |

Induction of Apoptosis

At moderate to high doses, glucocorticoids are potent inducers of apoptosis (programmed cell death) in T-lymphocytes, which contributes to their lymphopenic effect.[16][17] However, this effect can be antagonized by T-cell receptor (TCR) signaling, indicating a complex crosstalk between the two pathways that determines the ultimate fate of the T-cell.[6][17]

Key Experimental Methodologies

The characterization of MPA's effects on T-lymphocytes relies on a set of established immunological assays.

T-Lymphocyte Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus, and the inhibitory effect of a compound like MPA.

-

Principle: T-cells are stimulated with a mitogen (e.g., Phytohemagglutinin, PHA) or specific antigen in the presence of varying concentrations of the test compound.[18] Proliferation is quantified by measuring the incorporation of a labeled nucleotide, such as ³H-thymidine, into newly synthesized DNA.[19]

-

Protocol Outline:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Culture: Plate 1x10⁵ PBMCs per well in a 96-well plate.

-

Treatment: Add serial dilutions of MPA (or other glucocorticoids) to the wells. Include vehicle controls.

-

Stimulation: Add a mitogen (e.g., PHA at 1-5 µg/mL) or antigen to stimulate T-cell proliferation.[18]

-

Incubation: Culture the cells for 3-6 days at 37°C in a CO₂ incubator.[18]

-

Labeling: Add ³H-thymidine (1 µCi/well) for the final 6-18 hours of culture.

-

Harvesting & Measurement: Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).[18]

-

-

Alternative Method: Carboxyfluorescein succinimidyl ester (CFSE) labeling can be used to track cell division in individual cells via flow cytometry.[14][19]

Cytokine Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method used to quantify the concentration of cytokines secreted by T-cells into the culture supernatant.[20][21]

-

Principle: A "sandwich" ELISA uses two antibodies that recognize different epitopes on the target cytokine. A capture antibody is coated onto a microplate well, which binds the cytokine from the sample. A second, biotin-conjugated detection antibody binds to the captured cytokine, and is subsequently detected by an enzyme-linked streptavidin. The addition of a substrate results in a color change proportional to the amount of cytokine present.[22]

-

Protocol Outline:

-

Sample Collection: Collect supernatant from T-cell cultures (as prepared in the proliferation assay) after a defined stimulation period (e.g., 24-72 hours).

-

Coating: Coat a 96-well plate with a cytokine-specific capture antibody and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites.

-

Sample Incubation: Add culture supernatants and a serial dilution of a known cytokine standard to the plate. Incubate for 2 hours.

-

Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Measurement: Stop the reaction and read the optical density (OD) at 450 nm using a microplate reader.

-

Quantification: Calculate cytokine concentrations in the samples by interpolating from the standard curve.[22]

-

Conclusion

This compound exerts potent immunosuppressive effects on T-lymphocytes, which are central to its clinical efficacy. Through high-affinity binding to the glucocorticoid receptor, MPA initiates a series of genomic and non-genomic events that profoundly inhibit T-cell activation, proliferation, and the production of pro-inflammatory cytokines, while also having the potential to induce T-cell apoptosis. The quantitative inhibition of these functions, elucidated through standardized in vitro assays, confirms its status as a highly effective immunomodulatory agent for the treatment of T-cell-mediated inflammatory skin diseases. Further research focusing on the specific IC50 values of MPA and its nuanced effects on different T-cell subsets would provide even greater insight for drug development professionals.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nps.org.au [nps.org.au]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. scielo.org.za [scielo.org.za]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 16. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. orbi.uliege.be [orbi.uliege.be]

- 18. hanc.info [hanc.info]

- 19. immunology.org [immunology.org]

- 20. Cytokine analysis - ELISA / CBA [sanquin.org]

- 21. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytokine Elisa [bdbiosciences.com]

Methylprednisolone Aceponate: A Comprehensive Technical Overview of its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone (B1676475) aceponate (MPA) is a potent, non-halogenated topical corticosteroid belonging to the diester class.[1][2][3] It is widely utilized in dermatology for the management of various inflammatory and allergic skin conditions such as eczema, psoriasis, and atopic dermatitis.[1][4][5] MPA's efficacy is attributed to its significant anti-inflammatory, immunosuppressive, and anti-pruritic properties.[4][6] A key characteristic of methylprednisolone aceponate is its favorable therapeutic index, exhibiting high topical activity with a reduced risk of systemic side effects.[1][2] This is largely due to its targeted bioactivation within the skin and subsequent rapid systemic inactivation.[2][6][7] This document provides a detailed examination of the molecular structure and chemical properties of this compound.

Molecular Structure

This compound is a synthetic derivative of methylprednisolone, a glucocorticoid.[8][9] Structurally, it is the C17α-propionate and C21-acetate diester of methylprednisolone.[8] The core of the molecule is a pregnane (B1235032) steroid skeleton, which is a C21 steroid.

IUPAC Name: [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate[10]

Chemical Formula: C₂₇H₃₆O₇[8][10][11]

The molecular structure of this compound is characterized by the following key features:

-

A four-ring cyclopenta[a]phenanthrene steroid nucleus.

-

A methyl group at the C6α position, which enhances its glucocorticoid activity.[2][3]

-

An acetate (B1210297) group at the C21 position and a propionate (B1217596) group at the C17 position. This diester configuration increases the lipophilicity of the molecule, facilitating its penetration into the skin.[2][3]

-

A hydroxyl group at the C11β position, which is crucial for its anti-inflammatory activity.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 472.578 g/mol | [8][11] |

| CAS Number | 86401-95-8 | [10][11] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 105 - 108°C | [12] |

| Solubility | Soluble in Chloroform and Dioxane | [12] |

| LogP | 3.33530 | [9] |

Pharmacodynamics and Mechanism of Action

This compound exerts its anti-inflammatory effects through both genomic and non-genomic pathways upon topical application.[13]

Bioactivation

Following application to the skin, this compound, a lipophilic prodrug, penetrates the stratum corneum.[4][13] In the epidermis and dermis, it is hydrolyzed to its primary active metabolite, 6α-methylprednisolone-17-propionate.[6][7] This metabolite exhibits a higher binding affinity for glucocorticoid receptors than the parent compound, a process referred to as "bioactivation" in the skin.[6][7]

Genomic Pathway

The active metabolite binds to intracellular glucocorticoid receptors (GCRs).[6][14] This steroid-receptor complex then translocates into the nucleus and binds to specific DNA regions known as glucocorticoid response elements (GREs).[5][6] This interaction modulates the transcription of target genes, leading to:

-

Upregulation of anti-inflammatory proteins: This includes the synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2.[13] The inhibition of phospholipase A2 blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][7][13]

-

Downregulation of pro-inflammatory proteins: The synthesis of various pro-inflammatory cytokines, chemokines, and adhesion molecules is suppressed.[13]

Non-Genomic Pathway

This compound also elicits rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors.[13] This leads to the activation of intracellular signaling cascades that can inhibit pathways such as the NF-κB pathway, which is a critical regulator of the inflammatory response.[13]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from methylprednisolone.[15][16]

Step 1: Formation of the Cyclic Ester Intermediate

-

Methylprednisolone is reacted with triethyl orthopropionate in a solvent mixture of dimethylformamide (DMF) and benzene.[17]

-

Pyridinium p-toluenesulfonate is used as a catalyst.[17]

-

The reaction yields the cyclic diester intermediate, 6α-methylprednisolone 17α, 21-ethyl orthopropionate.[16]

Step 2: Hydrolysis to the 17-propionate

-

The cyclic intermediate is subjected to partial hydrolysis. This can be achieved using aqueous acetic acid or 2N sulfuric acid in the presence of water.[16][17]

-

This step selectively cleaves the ester at the 21-position, yielding 6α-methylprednisolone 17-propionate.[16]

Step 3: Acetylation at the 21-position

-

The 6α-methylprednisolone 17-propionate is then acetylated at the 21-hydroxyl group.

-

This is typically done using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.[15][17]

-

The final product, this compound, is then purified, often through recrystallization from a solvent mixture like acetone/hexane.[16]

Vasoconstriction Assay for Biological Activity

The vasoconstrictor assay is a common method to assess the in vivo biological activity of topical corticosteroids.

-

Objective: To evaluate and compare the biological potency of different formulations of this compound.

-

Methodology:

-

The test formulations are applied to designated areas on the skin of healthy volunteers or animal models (e.g., mini-pigs).[18]

-

The degree of skin blanching (vasoconstriction) is visually assessed at specific time points after application (e.g., 0.5, 3, 6, 12, 24 hours).[18]

-

Alternatively, a chromometer can be used to objectively measure changes in skin color, specifically the lightness parameter (L*).[18]

-

The intensity and duration of the vasoconstrictive effect are correlated with the biological activity of the corticosteroid formulation.

-

Induced Eczema Model for Efficacy Testing

This experimental model is used to evaluate the efficacy and speed of action of topical corticosteroids in alleviating symptoms of eczema.

-

Objective: To assess the effect of this compound on pruritus (itch) and other signs of eczema.

-

Methodology:

-

Eczema is induced in volunteers with a known sensitivity to an allergen, such as nickel sulphate, through a patch test.[19]

-

Once a positive reaction (eczema) develops, the affected area is treated with this compound ointment, typically once daily for a defined period (e.g., 5 days).[19]

-

The intensity of pruritus is assessed using a visual analogue scale (VAS).[19]

-

Other clinical signs of eczema, such as erythema, are also evaluated, for instance, through colorimetry and planimetric morphometry.[19]

-

The time to achieve a significant reduction in itch and the overall improvement in clinical signs are measured to determine the efficacy of the treatment.[19]

-

Conclusion

This compound is a highly effective topical corticosteroid with a well-characterized molecular structure and chemical properties that contribute to its potent anti-inflammatory activity and favorable safety profile. Its diester structure enhances skin penetration, and its bioactivation in the skin followed by rapid systemic inactivation minimizes the risk of systemic side effects. The understanding of its genomic and non-genomic mechanisms of action, along with established experimental protocols for its synthesis and evaluation, provides a solid foundation for its continued use in dermatological therapy and for the development of future topical anti-inflammatory agents.

References

- 1. This compound | 86401-95-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 86401-95-8: this compound | CymitQuimica [cymitquimica.com]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. nps.org.au [nps.org.au]

- 7. mims.com [mims.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | C27H36O7 | CID 63019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | 86401-95-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. CN1931870A - Synthesis process of methyl prednisolone aceponate - Google Patents [patents.google.com]

- 16. Industrial Process For Synthesis And Purification Of [quickcompany.in]

- 17. This compound, SH-440, ZK-91588, Adventan, Advantan-药物合成数据库 [drugfuture.com]

- 18. In vivo comparison of the biological activity of topical this compound formulations using vasoconstriction assay - Nesterov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 19. Fast itch relief in an experimental model for this compound topical corticosteroid activity, based on allergic contact eczema to nickel sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methylprednisolone Aceponate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for Methylprednisolone (B1676475) Aceponate (MPA), a potent topical corticosteroid. The document details the primary starting materials, key chemical transformations, and purification strategies. It is designed to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing.

Executive Summary

Methylprednisolone aceponate (CAS: 86401-95-8), chemically known as 21-(acetyloxy)-11β-hydroxy-6α-methyl-17α-(propionyloxy)-pregna-1,4-diene-3,20-dione, is a non-halogenated glucocorticoid diester used in the treatment of inflammatory skin conditions. Its synthesis is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common and industrially viable synthetic routes commence from 6α-methylprednisolone. The core strategy involves the selective esterification of the hydroxyl groups at the C17 and C21 positions.

Core Synthesis Pathways

The synthesis of this compound predominantly follows a two-stage chemical process starting from 6α-methylprednisolone. The general approach involves:

-

Selective Propionylation at C17: The hydroxyl group at the C17 position is selectively esterified with a propionyl group. This is often achieved through the formation of a cyclic orthoester intermediate, which is then selectively hydrolyzed.

-

Acetylation at C21: The hydroxyl group at the C21 position is subsequently acetylated to yield the final diester product, this compound.

-

Purification: The crude product is then purified, typically through recrystallization, to meet stringent pharmaceutical standards.

A generalized reaction scheme is depicted below:

Starting Materials and Key Reagents

The primary starting material and key reagents required for the synthesis are summarized in the table below.

| Material | Role | CAS Number |

| 6α-Methylprednisolone | Starting Material | 83-43-2 |

| Triethyl Orthopropionate | Propionylating Agent (forms cyclic orthoester) | 115-80-0 |

| Acetic Anhydride | Acetylating Agent | 108-24-7 |

| p-Toluenesulfonic Acid (p-TSA) | Catalyst for orthoester formation | 104-15-4 |

| Pyridinium p-toluenesulfonate (PPTS) | Catalyst for orthoester formation | 24057-28-1 |

| Triethylamine (B128534) | Base for acetylation | 121-44-8 |

| Dimethylformamide (DMF) | Solvent | 68-12-2 |

| Dichloromethane (B109758) (DCM) | Solvent | 75-09-2 |

| Sulfuric Acid | Catalyst for hydrolysis | 7664-93-9 |

| G-type Silica Gel | Catalyst for hydrolysis | 7631-86-9 |

Detailed Experimental Protocols

The following protocols are synthesized from various patented industrial processes and provide a detailed methodology for each key stage of the synthesis.

Stage 1: Synthesis of 6α-Methylprednisolone 17-propionate

This stage involves the formation of a cyclic orthoester intermediate followed by selective hydrolysis.

Protocol 1: Using an Acid Catalyst

-

Orthoester Formation:

-

Dissolve 6α-methylprednisolone (1 part by weight) in dimethylformamide (2-5 parts).[1]

-

Add triethyl orthopropionate (0.5-1.5 parts) and p-toluenesulfonic acid (0.1-0.5 parts) as a catalyst.[1]

-

Heat the reaction mixture to 60-80°C and maintain for 3-6 hours, monitoring the reaction progress by TLC.[1]

-

Upon completion, cool the mixture and perform a work-up by adding ethyl acetate (B1210297) and a sodium bicarbonate solution to neutralize the acid.[1]

-

Separate the organic layer, wash with water until neutral, and concentrate under reduced pressure to isolate the cyclic ester intermediate.[1]

-

-

Selective Hydrolysis:

-

Dissolve the isolated cyclic intermediate (1 part by weight) in methanol (B129727) (30-40 parts).[2]

-

Add G-type silica gel (200-300 mesh, 0.3-0.5 parts) as the hydrolysis catalyst.[1][2]

-

Reflux the mixture for 4-6 hours.[2]

-

After the reaction, filter off the silica gel and concentrate the mother liquor under reduced pressure.[1]

-

Precipitate the product by adding water, filter, wash until neutral, and dry to obtain 6α-methylprednisolone 17-propionate.[1]

-

Stage 2: Synthesis of this compound

This stage involves the acetylation of the C21 hydroxyl group of the intermediate.

-

Acetylation:

-

Dissolve 6α-methylprednisolone 17-propionate (e.g., 70.0 g) in dichloromethane (e.g., 700 ml).[3]

-

Cool the solution to approximately 20°C.[3]

-

Add acetic anhydride (e.g., 105 ml) and triethylamine (e.g., 104 ml).[3]

-

Maintain the reaction at ambient temperature for about 1 hour, or until TLC analysis shows the absence of the starting material.[3]

-

-

Isolation of Crude Product:

-

Distill the solvent from the reaction mixture until a dry product is obtained.[3]

-

Dissolve the residue in methanol (e.g., 700 ml) to get a clear solution.[3]

-

Cool the solution and slowly add demineralized water to precipitate the crude this compound.[3]

-

Filter the precipitate, wash with water, and dry in an oven. The purity of the crude product is typically above 98%.[3]

-

Stage 3: Purification of this compound

Purification is critical to achieve the required quality for pharmaceutical applications. Recrystallization is a common method.

-

Recrystallization Protocol:

-

Dissolve the crude this compound (e.g., 10.0 g) in acetone (B3395972) (e.g., 20 ml).[3]

-

Add activated carbon (e.g., 0.1 g), stir for 30-40 minutes, then filter.[3]

-

Distill the filtrate until a solid mass is obtained.[3]

-

Add fresh acetone (e.g., 20 ml) and cool the mixture to 0-5°C.[3]

-

Add n-hexane (e.g., 40 ml) and stir for 30-40 minutes at the low temperature to induce crystallization.[3]

-

Filter the purified product, wash with n-hexane, and dry.[3]

-

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification protocols described in the literature.

Table 1: Reaction Conditions and Yields

| Stage | Starting Material | Key Reagents | Solvent(s) | Temp. | Time (h) | Yield | Purity | Source(s) |

| Propionylation & Hydrolysis | 6α-Methylprednisolone | Triethyl orthopropionate, p-TSA, Silica Gel | DMF, Methanol | 60-80°C | 3-6 | - | >98% (intermediate) | [1] |

| Acetylation | 6α-Methylprednisolone 17-propionate | Acetic Anhydride, Triethylamine | Dichloromethane | 7°C | 2 | 67% | 99.1% | [1] |

| Acetylation | 6α-Methylprednisolone 17-propionate | Acetic Anhydride, Triethylamine | Dichloromethane | 7°C | 2 | 65% | 99.0% | [1] |

Table 2: Purification Data (Recrystallization)

| Crude MPA (g) | Purity (Initial) | Solvent System (ml) | Yield (g) | Purity (Final) | Single Max Impurity | Source(s) |

| 100 | 90% | Acetone (200), n-Hexane (200) | 79 | 99.7% | 0.11% | [4] |

| 50 | 98% | Acetone (100), n-Hexane (150) | 47 | 99.5% | 0.13% | [4] |

| 200 | 98% | Acetone (100), n-Hexane (50) | 180 | 99.7% | 0.10% | [4] |

Experimental Workflow and Quality Control

The overall process from starting material to final product requires careful monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for assessing purity and identifying impurities.

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is hydrolyzed in the skin to its active metabolite, methylprednisolone-17-propionate.[5] This active form exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[3]

The mechanism involves two primary pathways:

-

Genomic Pathway (Transactivation/Transrepression): The activated GR-ligand complex translocates to the nucleus. Here, it can upregulate the expression of anti-inflammatory proteins like lipocortin-1 (annexin-1) by binding to Glucocorticoid Response Elements (GREs) on DNA.[3] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3] The complex also represses the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, downregulating the expression of cytokines, chemokines, and adhesion molecules.[3]

-

Non-Genomic Pathway: Rapid anti-inflammatory effects can also occur through interactions with membrane-bound glucocorticoid receptors, leading to the activation of various intracellular signaling cascades.[5]

References

- 1. CN1931870A - Synthesis process of methyl prednisolone aceponate - Google Patents [patents.google.com]

- 2. CN100439388C - The synthetic method of methylprednisolone propionate - Google Patents [patents.google.com]

- 3. Industrial Process For Synthesis And Purification Of [quickcompany.in]

- 4. CN104974208A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

"Methylprednisolone Aceponate" degradation products and pathways

An In-depth Examination of Degradation Products and Pathways for Researchers and Drug Development Professionals